N-(6-cyano-1,3-benzodioxol-5-yl)biphenyl-4-sulfonamide
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Overview
Description
N-(6-cyano-1,3-benzodioxol-5-yl)biphenyl-4-sulfonamide is a complex organic compound that features a benzodioxole ring, a cyano group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-cyano-1,3-benzodioxol-5-yl)biphenyl-4-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Sulfonamide Formation: The sulfonamide group is typically introduced through a reaction between a sulfonyl chloride and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-cyano-1,3-benzodioxol-5-yl)biphenyl-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(6-cyano-1,3-benzodioxol-5-yl)biphenyl-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with various biological targets, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-(6-cyano-1,3-benzodioxol-5-yl)biphenyl-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical cellular processes, such as DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1,3-oxazol-5-yl)sulfonamides: These compounds share a similar sulfonamide group and are also studied for their anticancer properties.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have a benzodioxole ring and are investigated for their potential in cancer therapy.
Uniqueness
N-(6-cyano-1,3-benzodioxol-5-yl)biphenyl-4-sulfonamide is unique due to its combination of a benzodioxole ring, a cyano group, and a sulfonamide group
Properties
Molecular Formula |
C20H14N2O4S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-(6-cyano-1,3-benzodioxol-5-yl)-4-phenylbenzenesulfonamide |
InChI |
InChI=1S/C20H14N2O4S/c21-12-16-10-19-20(26-13-25-19)11-18(16)22-27(23,24)17-8-6-15(7-9-17)14-4-2-1-3-5-14/h1-11,22H,13H2 |
InChI Key |
ZYFVVRDSDBVJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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